Helospectin II is a neuropeptide derived from the venom of Heloderma lizards, specifically Heloderma suspectum and Heloderma horridum. It belongs to the vasoactive intestinal peptide (VIP) family, which is known for its role in vasodilation and modulation of blood pressure. Helospectin II exhibits significant vasodilatory and antihypertensive activities, effectively reducing blood pressure in vivo. Its structural and functional properties make it a subject of interest in pharmacological research, particularly concerning cardiovascular health and neurobiology .
Helospectin II is classified as a nonamidated peptide that shares structural similarities with vasoactive intestinal peptide. It was isolated from the salivary gland venom of Heloderma lizards, which are known for their unique biochemical compounds. The peptide is part of a larger family that includes other vasoactive peptides like helodermin and helospectin I. These peptides are characterized by their ability to induce relaxation in vascular tissues and influence various physiological processes .
The synthesis of Helospectin II can be achieved through several methods, primarily solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. Each amino acid is temporarily protected to prevent undesired reactions during synthesis.
Helospectin II consists of a sequence of amino acids that contribute to its biological activity. The molecular formula is not explicitly stated in the sources but can be inferred based on its classification within the VIP family.
Helospectin II participates in various biochemical reactions, primarily related to its role as a vasodilator. It interacts with specific receptors in vascular tissues, leading to relaxation of smooth muscle cells.
The mechanism by which Helospectin II exerts its effects involves binding to specific receptors associated with the vasodilatory response. Upon receptor activation, several intracellular signaling cascades are initiated:
Helospectin II has several potential scientific uses:
Helospectin II is a bioactive peptide exclusively isolated from the venom of Heloderma suspectum, commonly known as the Gila monster. This species belongs to the genus Heloderma (family Helodermatidae, order Squamata). Within Squamata, Helodermatidae represents one of only five venomous lizard families, with a divergence timeline estimated at ~65 million years ago based on molecular clock analyses [1] [5]. H. suspectum and its sister species H. horridum (Mexican beaded lizard) constitute the sole extant representatives of this ancient lineage. Their venom glands are modified submandibular salivary glands, evolving independently from snake venom systems [1] [8].
Table 1: Taxonomic Hierarchy of Heloderma suspectum
Rank | Classification |
---|---|
Kingdom | Animalia |
Phylum | Chordata |
Class | Reptilia |
Order | Squamata |
Family | Helodermatidae |
Genus | Heloderma |
Species | H. suspectum |
Helospectin II (37 amino acids) and its variant Helospectin I (38 amino acids) co-occur in H. suspectum venom. Both peptides share structural and functional similarities with:
Comparative sequence analysis reveals that Helospectin II shares 15/28 residues (54% identity) with mammalian VIP, concentrated in the N-terminal receptor-binding domain critical for VPAC receptor activation [2] [6]. Unlike the exendins—which arose via gene duplication within the Heloderma lineage—heliospectins show deeper evolutionary roots, sharing a common ancestral gene with VIP/secretin-family peptides [1] [6].
Table 2: Structural and Functional Comparison of Heloderma Peptides
Peptide | Length (AA) | Primary Homology | Key Functions |
---|---|---|---|
Helospectin II | 37 | VIP | Vasodilation, smooth muscle relaxation |
Exendin-4 | 39 | GLP-1 | Insulin secretion, gastric motility |
Helodermin | 35 | VIP | Cerebral vasodilation, pituitary cAMP activation |
VIP | 28 | - | Neurotransmission, immune regulation |
Functionally, helospectins induce potent vasodilation in cerebral arteries (50-80% relaxation of pre-contracted vessels) via direct action on vascular smooth muscle, independent of endothelial mediation [8]. This parallels VIP’s effects but with distinct receptor affinity profiles: helospectins activate both VPAC1 and VPAC2 receptors, though with lower potency than VIP at VPAC1 [6] [8].
Helospectin II belongs to the secretin superfamily, which includes VIP, pituitary adenylate cyclase-activating peptide (PACAP), secretin, glucagon, and growth hormone-releasing hormone (GHRH). Phylogenetic analyses confirm that these peptides share a common ancestor predating the divergence of tetrapods and teleosts [3] [4] [9]. Key evolutionary features include:
Molecular phylogenies of VIP/secretin peptides reveal two adaptive trajectories:
Concluding RemarksHelospectin II exemplifies how venom systems exploit conserved neuroendocrine pathways. Its evolution within Heloderma highlights three key mechanisms: gene duplication of ancestral VIP-like peptides, rapid sequence diversification under positive selection, and functional convergence onto VIP-like vasodilatory effects. Future phylogenomic studies of helodermatid lizards may uncover deeper insights into the adaptive landscape of venom peptide evolution.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4